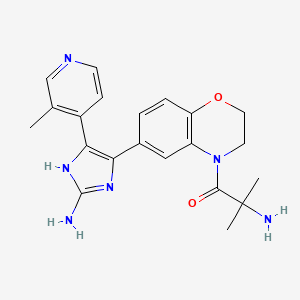

SMT-738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24N6O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-amino-1-[6-[2-amino-5-(3-methyl-4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C21H24N6O2/c1-12-11-24-7-6-14(12)18-17(25-20(22)26-18)13-4-5-16-15(10-13)27(8-9-29-16)19(28)21(2,3)23/h4-7,10-11H,8-9,23H2,1-3H3,(H3,22,25,26) |

InChI Key |

JPOVQSBUKRMDME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2=C(N=C(N2)N)C3=CC4=C(C=C3)OCCN4C(=O)C(C)(C)N |

Origin of Product |

United States |

Foundational & Exploratory

SMT-738: A First-in-Class LolCDE Inhibitor for Gram-Negative Infections

An In-depth Technical Guide

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE), poses a significant threat to global health.[1][2][3] SMT-738 is a novel, first-in-class small-molecule antibiotic that represents a promising development in the fight against these challenging pathogens.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as an inhibitor of the lipoprotein transport complex (LolCDE), its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The LolCDE Pathway - A Novel Antibacterial Target

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane. This pathway is critical for bacterial viability and the integrity of the outer membrane. The absence of the LolCDE pathway in eukaryotes makes it an attractive and specific target for novel antibacterial agents. This compound is a potent inhibitor of the LolCDE complex, leading to the mislocalization of lipoproteins, disruption of the outer membrane, and ultimately, bacterial cell death.

Mechanism of Action of this compound

This compound exerts its bactericidal activity by specifically targeting and inhibiting the function of the LolCDE complex. This inhibition disrupts the normal trafficking of lipoproteins destined for the outer membrane. The accumulation of mislocalized lipoproteins in the inner membrane leads to cellular stress and a breakdown of the outer membrane's structural integrity, resulting in rapid bacterial cell death. Characterization of bacterial resistance to this compound has identified mutations in the lolC and lolE genes, further confirming the LolCDE complex as the molecular target.

Quantitative Data

In Vitro Activity

This compound demonstrates potent and selective activity against members of the Enterobacterales order, including multidrug-resistant strains.

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 100 | 0.5 | 1 | 0.12–4 |

| Klebsiella pneumoniae | 100 | 1 | 2 | 0.25–8 |

| Table 1: In Vitro Activity of this compound against Enterobacterales. |

In Vivo Efficacy

Proof-of-concept studies in murine infection models have demonstrated the in vivo efficacy of this compound.

| Infection Model | Pathogen | Treatment Regimen (IV Infusion) | Bacterial Burden Reduction |

| Bloodstream Infection | E. coli BAA 2469 (NDM-1 positive) | 20 mg/kg BID | Significant reduction in blood |

| Pneumonia | K. pneumoniae NCTC 13438 | 20 mg/kg BID | Significant reduction in lungs |

| Urinary Tract Infection | E. coli UTI89 | 20 mg/kg QD or BID | 5–6 log₁₀ reduction in urine and kidney |

| Table 2: In Vivo Efficacy of this compound in Murine Infection Models. |

Pharmacokinetics

Pharmacokinetic studies in male CD-1 mice following a single intravenous bolus administration of 20 mg/kg revealed good distribution to key infection sites.

| Parameter | Value | Unit |

| C₀ | 18,386 | ng/mL |

| Vₛₛ | 4.3 | L/kg |

| CL | 59 | mL/min/kg |

| Table 3: Pharmacokinetic Parameters of this compound in Mice. |

In Vitro Safety

This compound has shown a promising in vitro safety profile with no significant toxicity observed in mammalian cell lines at high concentrations.

| Cell Line | Assay | IC₅₀ (µM) |

| HepG2 | Cytotoxicity | >500 |

| HEK293 | Cytotoxicity | >500 |

| Table 4: In Vitro Safety Profile of this compound. |

Experimental Protocols

In Vitro Methods

MIC testing for this compound was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used.

-

Inoculum Preparation: Bacterial cultures were grown overnight and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Drug Dilution: this compound was serially diluted in CAMHB in 96-well microtiter plates.

-

Incubation: Plates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Time-kill kinetics were assessed to determine the bactericidal or bacteriostatic nature of this compound.

-

Inoculum Preparation: An overnight culture of the test strain was diluted to a starting density of approximately 10⁶ CFU/mL.

-

Drug Exposure: The bacterial suspension was dispensed into 96-well plates containing this compound at concentrations of 2x and 4x the MIC.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were taken from each well.

-

Viable Cell Counting: Serial dilutions of the aliquots were plated on appropriate agar plates, and colonies were counted after incubation to determine the CFU/mL. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

To assess the potential for resistance development, frequency of resistance studies were conducted.

-

Resistance Selection: Isolates of E. coli and K. pneumoniae were exposed to this compound at concentrations of 4x and 8x the MIC.

-

Frequency Calculation: The frequency of resistance was calculated based on the number of resistant colonies that emerged.

-

Whole-Genome Sequencing (WGS): Resistant isolates were subjected to WGS to identify mutations associated with reduced susceptibility to this compound.

Cytotoxicity of this compound was evaluated against human cell lines.

-

Cell Lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells were used.

-

Drug Exposure: Cells were incubated with various concentrations of this compound for 24 hours.

-

Viability Assessment: Cell viability was determined using a commercial assay (e.g., CellTiter-Glo®) to measure ATP levels.

In Vivo Methods

-

Animals: Female C3H/HeN mice were used.

-

Infection: Mice were infected with E. coli UTI89 (this compound MIC: 0.5 µg/mL).

-

Treatment: Treatment with this compound (20 mg/kg) was administered via 60-minute intravenous infusion, either once daily (QD) or twice daily (BID), for 3 days.

-

Endpoint: Bacterial burden in the urine and kidneys was determined at 96 hours post-infection.

-

Animals: Male CD-1 mice were used.

-

Infection: Mice were infected with E. coli BAA 2469 (NDM-1 positive, this compound MIC: 0.5 µg/mL).

-

Treatment: this compound was administered via 60-minute intravenous infusion twice daily (BID) at doses of 5, 10, and 20 mg/kg.

-

Endpoint: Bacterial burden in the blood was assessed at 9 hours post-infection.

-

Animals: Specific mouse strain not detailed in the provided information.

-

Infection: Mice were infected with K. pneumoniae NCTC 13438.

-

Treatment: this compound (20 mg/kg) was administered via intravenous infusion.

-

Endpoint: Bacterial burden in the lungs was measured.

Conclusion

This compound is a promising first-in-class LolCDE inhibitor with potent bactericidal activity against clinically relevant Enterobacterales, including carbapenem-resistant strains. Its novel mechanism of action, favorable in vitro and in vivo profiles, and low propensity for resistance development highlight its potential as a valuable new therapeutic option for treating serious Gram-negative infections. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential.

References

SMT-738: A Technical Deep Dive into its Microbiological Profile Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microbiological profile of SMT-738, a novel, first-in-class small-molecule antibiotic. This compound demonstrates potent activity against clinically challenging Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), through a novel mechanism of action. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action to support further research and development efforts.

In Vitro Susceptibility of Clinical Isolates to this compound

This compound has shown potent in vitro activity against a range of clinical isolates, with a particular focus on multidrug-resistant (MDR) strains of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, have been determined for a significant number of isolates.

Table 1: In Vitro Activity of this compound and Comparator Agents Against E. coli and K. pneumoniae Clinical Isolates[1][2]

| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| E. coli | This compound | 0.5 | 1 | 0.12–4 |

| Meropenem/vaborbactam | ≤0.06 | ≤0.06 | ≤0.06–>8 | |

| Amoxicillin/clavulanate | >32 | >32 | ≤0.03–>32 | |

| Trimethoprim/sulfamethoxazole | >32 | >32 | 0.06–>32 | |

| K. pneumoniae | This compound | 1 | 2 | 0.25–8 |

| Meropenem/vaborbactam | 1 | >8 | ≤0.06–>8 | |

| Amoxicillin/clavulanate | >32 | >32 | --- | |

| Trimethoprim/sulfamethoxazole | >32 | >32 | --- | |

| Colistin | --- | 16 | --- |

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant NDM-Producing Clinical Isolates from India (2018)[3]

| Organism (n) | MIC Range (µg/mL) |

| E. coli (15) | 0.25–1 |

| K. pneumoniae (15) | 0.5–1 |

Mechanism of Action: Inhibition of the LolCDE Complex

This compound exerts its antibacterial effect through a novel mechanism of action: the inhibition of the lipoprotein transport complex (LolCDE) in Gram-negative bacteria.[1][2] This complex is essential for the localization of lipoproteins to the outer membrane. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death. This unique target is a key reason for the lack of cross-resistance with existing antibiotic classes.

Caption: Inhibition of the LolCDE lipoprotein transport system by this compound.

Bactericidal Activity and Resistance Profile

This compound demonstrates rapid bactericidal activity against key pathogens. Furthermore, it exhibits a low propensity for the development of resistance.

Time-Kill Kinetics

Time-kill assays show that this compound rapidly kills bacteria. Against E. coli, bactericidal activity (a >3-log₁₀ CFU/mL reduction) was observed within 2 hours at concentrations of 2x and 4x the MIC. For K. pneumoniae, this effect was seen at the 4-hour timepoint.

Propensity for Resistance

The frequency of resistance development to this compound has been found to be low, at less than approximately 10⁻⁹.

Caption: Experimental workflow for assessing the microbiological profile of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial isolates were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Colonies were then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: this compound and comparator agents were serially diluted in CAMHB in 96-well microtiter plates to cover the desired concentration range.

-

Inoculation and Incubation: Each well of the microtiter plates containing the antimicrobial dilutions was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Assay

-

Inoculum Preparation: An overnight culture of the test strain was diluted to a viable cell density of approximately 10⁶ CFU/mL.

-

Exposure to this compound: The bacterial suspension was dispensed into 96-well plates containing dilutions of this compound to yield the specified multiple of the MIC (e.g., 2x and 4x MIC).

-

Incubation: The plates were sealed with a breathable seal and incubated under shaking conditions in a humid incubator at 37°C.

-

Sampling and Plating: At specific time points (t = 0, 1, 2, 4, 6, 8, and 24 hours), samples were taken from each well.

-

Colony Enumeration: The samples were serially diluted and plated onto Mueller-Hinton agar plates. After overnight incubation at 37°C, the colonies were enumerated.

-

Data Analysis: The viable cell numbers were converted to log₁₀ (CFU/mL) and plotted against time to generate the time-kill curves. The limit of detection was 100 CFU/mL.

References

SMT-738: A Novel Inhibitor of Lipoprotein Transport with Potent Activity Against Multi-Drug Resistant Enterobacteriaceae

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of multi-drug resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global health. The development of new antibiotics with novel mechanisms of action is critical to address this challenge. SMT-738 is a first-in-class small molecule inhibitor that targets the essential lipoprotein transport system (LolCDE) in Gram-negative bacteria. This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and preclinical data for this compound, with a focus on its efficacy against multi-drug resistant strains.

Mechanism of Action: Targeting the LolCDE Complex

This compound exerts its bactericidal activity through a novel mechanism of action, inhibiting the LolCDE complex, which is responsible for the transport of lipoproteins from the inner to the outer membrane of Gram-negative bacteria.[1][2][3][4] This transport system is essential for bacterial viability and is a clinically unexploited target.[1] By disrupting this crucial pathway, this compound effectively kills the bacteria. The novelty of this target suggests a lower risk of pre-existing resistance.

Resistance to this compound has been associated with mutations in the genes encoding the LolCDE complex, specifically lolC and lolE. Disruption of lipoprotein trafficking by this compound can also induce the Cpx envelope stress-response system.

References

- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. carb-x.org [carb-x.org]

Investigating the Bactericidal Kinetics of SMT-738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal kinetics of SMT-738, a novel small-molecule inhibitor targeting the lipoprotein transport system in Enterobacteriaceae. The data and protocols presented herein are compiled from published research to facilitate further investigation and development of this promising antibiotic candidate.

Core Findings: Rapid Bactericidal Activity

This compound demonstrates rapid bactericidal activity against key Enterobacteriaceae pathogens, including multi-drug-resistant strains.[1][2][3][4] Time-kill assays reveal a significant reduction in bacterial viability within the initial hours of exposure, highlighting its potential for treating acute and serious infections.[1]

Quantitative Bactericidal Activity of this compound

The following table summarizes the key quantitative data from in vitro bactericidal kinetics studies of this compound against Escherichia coli and Klebsiella pneumoniae.

| Parameter | Escherichia coli (UPEC) | Klebsiella pneumoniae | Reference |

| MIC | 0.15 µg/mL (0.39 µM) | 0.61 µg/mL (1.56 µM) | |

| Time to >3 log10 CFU/mL Reduction (Bactericidal Effect) | 2 hours (at 2x and 4x MIC) | 4 hours (at 2x and 4x MIC) | |

| Sustained Activity | Bactericidal effect maintained over 24 hours with no regrowth observed | Bactericidal effect maintained over 24 hours | |

| MIC90 (against a panel of isolates) | 1 µg/mL | 2 µg/mL |

Mechanism of Action: Inhibition of Lipoprotein Transport

This compound exerts its bactericidal effect through a novel mechanism of action: the inhibition of the LolCDE complex. This complex is an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By disrupting this crucial pathway, this compound compromises the integrity of the bacterial outer membrane, leading to rapid cell death. The specificity of this compound for the LolCDE complex in Enterobacteriaceae contributes to its targeted spectrum of activity.

Caption: Mechanism of action of this compound targeting the LolCDE lipoprotein transport pathway.

Experimental Protocols

Time-Kill Assay Methodology

The following protocol outlines the experimental procedure for determining the bactericidal kinetics of this compound.

-

Bacterial Strain Preparation: An overnight culture of the test strain (e.g., E. coli NCTC 13441 or K. pneumoniae NCTC 13438) is diluted to achieve a starting inoculum of approximately 10^6 CFU/mL.

-

Compound Preparation: this compound is diluted in appropriate media to achieve final concentrations corresponding to multiples of the predetermined Minimum Inhibitory Concentration (MIC) (e.g., 2x and 4x MIC). A vehicle-only control is also prepared.

-

Incubation: The bacterial suspension is dispensed into 96-well plates containing the various concentrations of this compound. The plates are sealed with a breathable membrane and incubated at 37°C with shaking.

-

Time-Point Sampling: Aliquots are removed from each well at specific time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on Mueller-Hinton (MH) agar plates. The plates are incubated overnight at 37°C, and the resulting colonies are enumerated.

-

Data Analysis: The viable cell counts are expressed as log10 CFU/mL and plotted against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. The limit of detection is noted for samples with no colony growth.

Caption: Experimental workflow for this compound time-kill kinetic assays.

In Vivo Relevance

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound. Following intravenous administration, this compound distributes to key infection sites, including the bloodstream, urinary tract, and lungs, and significantly reduces the bacterial burden. These findings support the potential of this compound for treating systemic infections caused by highly resistant Enterobacteriaceae.

Conclusion

This compound exhibits potent and rapid bactericidal activity against clinically relevant Enterobacteriaceae through the inhibition of the essential lipoprotein transport complex LolCDE. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on novel antibacterial agents. The unique mechanism of action and promising in vivo efficacy position this compound as a valuable candidate in the fight against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

SMT-738: A Technical Guide to a Novel Antibiotic with a Low Propensity for Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SMT-738, a first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound demonstrates potent activity against multidrug-resistant Enterobacterales and, critically, a low frequency of resistance development, positioning it as a promising candidate to address the urgent threat of antimicrobial resistance.

Executive Summary

This compound is a novel antibiotic with a unique mechanism of action that targets the essential LolCDE complex in Gram-negative bacteria.[1][2][3] This targeted approach results in potent bactericidal activity against clinically relevant pathogens such as Escherichia coli and Klebsiella pneumoniae, including carbapenem-resistant strains (CRE).[1][4] A key feature of this compound is its remarkably low propensity for inducing resistance, with a reported frequency of resistance of approximately 10⁻⁹ or lower. This document details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental basis for the low resistance frequency of this compound.

Mechanism of Action: Inhibition of the LolCDE Lipoprotein Transport System

This compound exerts its bactericidal effect by inhibiting the LolCDE complex, an essential transporter system in Gram-negative bacteria responsible for trafficking lipoproteins from the inner membrane to the outer membrane. This inhibition disrupts the integrity of the outer membrane, leading to rapid cell death. The novelty of this target means there is no pre-existing cross-resistance with other antibiotic classes.

Figure 1: Mechanism of Action of this compound.

In Vitro Activity and Resistance Profile

This compound exhibits potent and selective activity against members of the Enterobacterales order. The low frequency of resistance is a cornerstone of its therapeutic potential.

Antimicrobial Potency

This compound has demonstrated low minimum inhibitory concentrations (MICs) against a range of clinical isolates.

| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.25 - 1 | 1 |

| Klebsiella pneumoniae | 0.5 - 1 | 2 |

Table 1: In Vitro Activity of this compound against Key Enterobacterales.

Frequency of Resistance

Spontaneous resistance to this compound arises at a very low frequency.

| Organism | This compound Concentration | Frequency of Resistance |

| Escherichia coli | 4x and 8x MIC | ~10⁻⁹ or lower |

| Klebsiella pneumoniae | 4x and 8x MIC | ~10⁻⁹ or lower |

Table 2: Frequency of Spontaneous Resistance to this compound.

Time-Kill Kinetics

This compound demonstrates rapid bactericidal activity. Against both E. coli and K. pneumoniae, this compound at 2x and 4x the MIC achieved a >3-log₁₀ reduction in colony-forming units (CFU)/mL within 2 to 4 hours.

Experimental Protocols

Determination of Frequency of Resistance

This protocol outlines the single-step selection method used to determine the frequency of spontaneous resistance to this compound.

Figure 2: Workflow for Resistance Frequency Determination.

Methodology:

-

Inoculum Preparation: A high-density bacterial suspension (e.g., E. coli or K. pneumoniae) is prepared to achieve a concentration of approximately 10¹⁰ CFU/mL.

-

Plating: The bacterial suspension is plated onto agar plates containing this compound at concentrations of 4x and 8x the minimum inhibitory concentration (MIC).

-

Incubation: Plates are incubated for 24 to 48 hours to allow for the growth of resistant colonies.

-

Colony Counting: The number of resulting colonies is counted.

-

Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria in the initial inoculum.

-

Genetic Analysis: Resistant isolates undergo whole-genome sequencing to identify the genetic basis of resistance, which has consistently mapped to mutations in the lolC or lolE genes.

In Vivo Efficacy Models

This compound has demonstrated efficacy in multiple murine infection models, including bloodstream, pneumonia, and urinary tract infections.

General Protocol Outline:

-

Infection: Mice are infected with a clinical isolate of E. coli or K. pneumoniae.

-

Treatment: this compound is administered, typically via intravenous infusion.

-

Bacterial Load Determination: At various time points post-infection, tissues (e.g., blood, lungs, kidneys) are harvested to determine the bacterial burden (CFU/g of tissue or mL of blood).

-

Comparison: The bacterial load in this compound-treated animals is compared to that in vehicle-treated controls.

Pharmacokinetics and Safety

Pharmacokinetic Profile

Pharmacokinetic studies in murine models demonstrated that intravenously administered this compound maintains exposure levels across key infection sites, including the bloodstream, urinary tract, and lungs.

| Parameter | Value (in plasma) |

| Cₘₐₓ | 18,386 ng/mL |

| V | 4.3 L/kg |

| CL | 59 mL/min/kg |

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice.

In Vitro Safety Profile

This compound has shown a favorable in vitro safety profile.

| Assay | Result |

| Cytotoxicity (HepG2 and HEK293 cells) | IC₅₀ > 200 µM |

| Genotoxicity, Mitotoxicity, Nephrotoxicity | No significant liabilities identified |

Table 4: In Vitro Safety Profile of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antibiotics to combat multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, targeting the LolCDE complex, coupled with a very low propensity for resistance development, underscores its potential as a future therapeutic option for serious and life-threatening infections. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the promising profile of this compound. Further clinical development is anticipated to commence.

References

- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LolCDE inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

Initial In Vitro Safety and Toxicology Profile of SMT-738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro safety and toxicology profile of SMT-738, a novel small-molecule inhibitor targeting the lipoprotein transport complex (LolCDE) in Gram-negative bacteria. The information presented is compiled from publicly available preclinical data, focusing on cytotoxicity, genotoxicity, mitochondrial toxicity, and nephrotoxicity. While specific data for hERG inhibition and cytochrome P450 (CYP) inhibition for this compound are not available in the reviewed public literature, this guide includes standardized, industry-accepted protocols for these assays to provide a complete framework for in vitro safety assessment.

Executive Summary

This compound is a first-in-class antibiotic with potent activity against multi-drug-resistant Enterobacterales, including Escherichia coli and Klebsiella pneumoniae[1][2][3]. Its novel mechanism of action, targeting the essential LolCDE complex, makes it a promising candidate for treating serious bacterial infections[1][3]. The initial in vitro safety assessment of this compound has revealed a favorable toxicology profile, with low cytotoxicity against human cell lines and no evidence of genotoxicity, mitochondrial toxicity, or nephrotoxicity at the tested concentrations.

Mechanism of Action

This compound targets the LolCDE complex, which is essential for the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria. Inhibition of this complex disrupts the integrity of the bacterial outer membrane, leading to rapid bactericidal activity. This mechanism is specific to bacteria and absent in humans, suggesting a high therapeutic index.

Caption: Mechanism of this compound targeting the LolCDE lipoprotein transport pathway.

Quantitative Toxicology Summary

The following tables summarize the quantitative data from the in vitro safety and toxicology studies conducted on this compound.

| Assay | Cell Line(s) | Endpoint | Result | Reference(s) |

| Cytotoxicity | HepG2 (human liver), HEK293 (human kidney) | IC₅₀ | > 200 µM | |

| Genotoxicity | TK6 (human lymphoblastoid) | DNA Damage | No toxicity observed up to 500 µM | |

| Mitochondrial Toxicity | HepG2 (human liver) | Oxygen Consumption | No toxicity observed up to 500 µM | |

| Nephrotoxicity | Renal Proximal Tubule Epithelial Cells | Cell Health | No toxicity observed up to 500 µM |

| Assay | Isoform(s) | Endpoint | Result |

| hERG Inhibition | KCNH2 | IC₅₀ | Data not publicly available |

| Cytochrome P450 Inhibition | Various | IC₅₀ | Data not publicly available |

Experimental Protocols and Methodologies

Detailed methodologies for the key in vitro safety and toxicology experiments are provided below.

Cytotoxicity Assay

This assay determines the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).

-

Cell Lines: HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney).

-

Protocol:

-

Cells were seeded in 96-well plates and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

A 10-point, two-fold serial dilution of this compound was prepared in assay medium (MEM + 10% FBS).

-

The culture medium was removed from the cells and replaced with the medium containing the various concentrations of this compound.

-

The plates were incubated for an additional 24 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

-

Positive Control: Thioridazine (IC₅₀ of 22.10 µM).

Caption: Workflow for the in vitro cytotoxicity assessment of this compound.

Genotoxicity Assay (GreenScreen)

This assay evaluates the potential of a compound to cause DNA damage. The standard GreenScreen assay was performed by Cyprotex.

-

Cell Lines: Two strains of human lymphoblastoid TK6 cells:

-

Test Strain (GenM-T01): Contains a GFP reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress.

-

Control Strain (GenM-C01): A non-fluorescent control.

-

-

Principle: Exposure to a genotoxic agent induces the expression of the GADD45a gene in the test strain, leading to an increase in GFP fluorescence, which is quantifiable.

-

Protocol:

-

The TK6 cell strains were exposed to a range of concentrations of this compound.

-

Following an incubation period, the fluorescence of the test strain was measured and compared to the control strain and a vehicle control.

-

An increase in GFP expression above a certain threshold indicates a positive genotoxic response.

-

Mitochondrial Toxicity Assay (Seahorse)

This assay assesses the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR). The Seahorse mitochondrial functional assay was performed by Cyprotex.

-

Cell Line: HepG2.

-

Principle: The Seahorse XF Analyzer measures the rate at which cells consume oxygen in real-time. A decrease in OCR upon exposure to a compound can indicate mitochondrial dysfunction.

-

Protocol:

-

HepG2 cells were seeded in a Seahorse XF cell culture microplate.

-

The cells were treated with various concentrations of this compound.

-

The plate was placed in the Seahorse XF Analyzer, and the OCR was measured over time.

-

The OCR of treated cells was compared to that of vehicle-treated control cells.

-

Nephrotoxicity Assay

This high-content imaging assay evaluates multiple parameters of cellular health in kidney cells to assess potential nephrotoxicity. This assay was performed by Cyprotex.

-

Cell Line: Renal proximal tubule epithelial cells.

-

Protocol:

-

Cells were exposed to a range of concentrations of this compound.

-

After incubation, cells were loaded with various fluorescent dyes and antibodies specific for different cellular health markers.

-

The cells were imaged using a high-content fluorescent cellular imager (e.g., ArrayScan).

-

Software analysis was used to quantify the following parameters:

-

Cell count (viability)

-

Nuclear size and DNA structure (genotoxicity/apoptosis)

-

Mitochondrial mass and membrane potential (mitochondrial health)

-

Phospholipidosis (lysosomal storage disorder)

-

Glutathione content (oxidative stress)

-

Cellular ATP levels (energy metabolism)

-

-

Caption: Overview of the initial in vitro safety assessment of this compound.

hERG Inhibition Assay (Standard Protocol)

This "gold standard" electrophysiological assay is used to assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. Note: The following is a representative protocol as specific this compound data is not publicly available.

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG (KCNH2) channel.

-

Method: Manual or automated patch-clamp electrophysiology.

-

Protocol:

-

Whole-cell voltage-clamp recordings are performed at physiological temperature (approx. 37°C).

-

A specific voltage protocol (e.g., the CiPA step-ramp protocol) is applied to elicit hERG currents.

-

A stable baseline current is established before the application of the test compound.

-

This compound would be applied at increasing concentrations, and the effect on the hERG current is recorded.

-

The percentage of current inhibition at each concentration is calculated relative to the baseline.

-

An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

-

-

Positive Controls: Known hERG inhibitors such as dofetilide, cisapride, or terfenadine are typically used to validate assay sensitivity.

Cytochrome P450 (CYP) Inhibition Assay (Standard Protocol)

This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions. Note: The following is a representative protocol as specific this compound data is not publicly available.

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP enzymes.

-

Principle: The ability of this compound to inhibit the metabolism of a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is measured.

-

Protocol:

-

Human liver microsomes are incubated with a specific CYP probe substrate and the necessary cofactor (NADPH) in the presence of a range of concentrations of this compound.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The rate of metabolite formation in the presence of this compound is compared to a vehicle control.

-

The IC₅₀ value is calculated for each CYP isoform.

-

-

Positive Controls: Known inhibitors for each CYP isoform are run in parallel to ensure assay validity.

Conclusion

The initial in vitro safety and toxicology data for this compound indicate a promising preclinical profile. The compound demonstrates low cytotoxicity against human liver and kidney cell lines and shows no evidence of genotoxicity, mitochondrial toxicity, or nephrotoxicity at concentrations well above the efficacious antimicrobial concentrations. While further investigation into its potential for hERG channel and cytochrome P450 inhibition is necessary for a complete safety assessment, the existing data supports the continued development of this compound as a novel therapeutic agent for combating serious infections caused by multi-drug-resistant Enterobacterales.

References

- 1. fda.gov [fda.gov]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of SMT-738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SMT-738, a novel, first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound is being developed to address serious and life-threatening infections caused by highly resistant Enterobacteriaceae, including carbapenem-resistant Enterobacteriaceae (CRE).

Pharmacokinetic Properties

This compound has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Mouse | 66.9% | [1] |

| Rat | 64.4% | [1] | |

| Dog | 50.6% | [1] | |

| Human | 62.7% | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice following a 20 mg/kg Intravenous Bolus Dose

| Parameter | Symbol | Value | Unit | Reference |

| Initial Plasma Concentration | C₀ | 18,386 | ng/mL | [2] |

| Volume of Distribution at Steady State | Vss | 4.3 | L/kg | |

| Clearance | CL | 59 | mL/min/kg |

Pharmacodynamic Properties

The pharmacodynamic profile of this compound is characterized by its potent and rapid bactericidal activity against a targeted spectrum of Gram-negative bacteria.

Table 3: In Vitro Antimicrobial Activity of this compound

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 0.25 - 1 | Not Reported | 1 | |

| Klebsiella pneumoniae | 0.5 - 1 | Not Reported | 2 |

Table 4: In Vitro Bactericidal Activity of this compound

| Organism | Concentration | Time to >3-log₁₀ CFU/mL Reduction | Reference |

| Escherichia coli NCTC 13441 | 2x and 4x MIC | 2 hours | |

| Klebsiella pneumoniae NCTC 13438 | 2x and 4x MIC | 4 hours |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. This disruption of lipoprotein trafficking leads to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial isolates is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal activity of this compound over time.

Caption: Workflow for time-kill assays.

In Vivo Efficacy Studies in Murine Infection Models

The in vivo efficacy of this compound has been demonstrated in various murine infection models.

-

Urinary Tract Infection (UTI) Model:

-

Animals: Female C3H/HeN mice.

-

Infection: Transurethral infection with uropathogenic E. coli.

-

Treatment: Intravenous infusion of this compound (e.g., 20 mg/kg, once or twice daily for 3 days).

-

Endpoint: Reduction in bacterial burden in the bladder and kidneys.

-

-

Bloodstream Infection Model:

-

Animals: Male CD-1 mice.

-

Infection: Intravenous infection with E. coli.

-

Treatment: Intravenous infusion of this compound.

-

Endpoint: Reduction in bacterial burden in the blood.

-

-

Lung Infection Model:

-

Animals: Male CD-1 mice.

-

Infection: Intranasal or intratracheal infection with K. pneumoniae.

-

Treatment: Intravenous infusion of this compound.

-

Endpoint: Reduction in bacterial burden in the lungs.

-

Caption: General workflow for in vivo efficacy studies.

Plasma Protein Binding Assay

The extent of plasma protein binding is determined using equilibrium dialysis.

Caption: Workflow for plasma protein binding assay.

In Vitro Safety Profile

This compound has demonstrated a favorable in vitro safety profile. In studies with HepG2 and HEK293 mammalian cell lines, the cytotoxicity IC₅₀ was determined to be >200 µM.

Conclusion

This compound is a promising novel antibiotic candidate with a targeted spectrum of activity against clinically important Enterobacteriaceae. Its unique mechanism of action, potent bactericidal activity, and favorable pharmacokinetic and safety profiles support its continued development for the treatment of serious Gram-negative infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of SMT-738

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT-738 is a novel, first-in-class small-molecule inhibitor of the bacterial lipoprotein transport complex (LolCDE).[1][2][3] This compound demonstrates potent and selective antimicrobial activity against Gram-negative bacteria, particularly targeting multidrug-resistant (MDR) Enterobacterales, including carbapenem-resistant strains (CRE).[1][2] this compound's unique mechanism of action, which disrupts the essential process of lipoprotein transport to the outer membrane, makes it a promising candidate for treating serious infections caused by these challenging pathogens. These application notes provide a detailed protocol for determining the in vitro susceptibility of bacterial isolates to this compound using the broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action: Targeting the LolCDE Complex

This compound exerts its bactericidal activity by inhibiting the LolCDE complex, an essential ABC transporter in Gram-negative bacteria responsible for trafficking lipoproteins from the inner membrane to the outer membrane. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death. The novelty of this target means there is no pre-existing cross-resistance with other antibiotic classes.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against key Enterobacterales species.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 100 | 0.25–1 | 0.5 | 1 |

| Klebsiella pneumoniae | 100 | 0.5–1 | 1 | 2 |

This data is compiled from published studies.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on the CLSI guidelines outlined in documents M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing").

Materials

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains:

-

Escherichia coli ATCC 25922

-

Klebsiella pneumoniae ATCC 700603

-

-

Sterile saline or equivalent for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Methods

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound by dissolving the analytical powder in DMSO to a concentration of 1280 µg/mL.

-

Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube of sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

-

The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

6. Quality Control:

-

Concurrently test the QC strains (E. coli ATCC 25922 and K. pneumoniae ATCC 700603).

-

The MIC values for the QC strains should fall within the established acceptable ranges. As this compound is a novel agent, these ranges may need to be established in-house based on CLSI document M23 guidelines or obtained from the compound supplier.

Caption: Experimental workflow for this compound MIC determination.

References

- 1. jmilabs.com [jmilabs.com]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Time-Kill Assay of SMT-738

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of SMT-738, a novel inhibitor of the bacterial lipoprotein transport complex (LolCDE). This compound has demonstrated potent and rapid bactericidal activity against clinically relevant Enterobacteriaceae, including carbapenem-resistant strains (CRE).[1][2][3][4][5]

Introduction

This compound is a first-in-class small molecule antibiotic that targets the LolCDE complex, an essential system for lipoprotein transport in Gram-negative bacteria. This novel mechanism of action allows this compound to circumvent common resistance mechanisms. Time-kill assays are crucial for characterizing the pharmacodynamics of new antimicrobial agents, providing insights into their bactericidal or bacteriostatic effects over time. This protocol outlines the standardized methodology for assessing the in vitro bactericidal kinetics of this compound against susceptible bacterial strains.

Mechanism of Action of this compound

This compound inhibits the LolCDE complex, which is responsible for transporting lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. This disruption of lipoprotein transport is detrimental to the integrity of the bacterial outer membrane, leading to rapid cell death.

Mechanism of this compound Inhibition

Experimental Protocol: Time-Kill Assay for this compound

This protocol is based on established methodologies and specific findings from studies on this compound.

Materials

-

Bacterial Strains:

-

Escherichia coli (e.g., NCTC 13441)

-

Klebsiella pneumoniae (e.g., NCTC 13438)

-

-

Test Compound: this compound

-

Media and Reagents:

-

Cation-adjusted Mueller Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable solid medium

-

Phosphate-buffered saline (PBS) or 0.9% saline

-

Neutralizing broth (if required, to inactivate this compound)

-

-

Equipment:

-

Spectrophotometer

-

Shaking incubator

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Sterile culture tubes and flasks

-

Spiral plater or manual plating supplies

-

Colony counter

-

Experimental Workflow

Time-Kill Assay Workflow

Detailed Methodology

3.1. Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of this compound against the test strains should be determined using the broth microdilution method according to CLSI guidelines. This will inform the concentrations to be used in the time-kill assay.

3.2. Preparation of Bacterial Inoculum

-

From a fresh overnight culture on TSA, pick a few colonies and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

-

Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 1-5 x 106 colony-forming units (CFU)/mL.

3.3. Preparation of this compound and Controls

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in CAMHB to achieve final concentrations of 2x and 4x the predetermined MIC.

-

Controls:

-

Growth Control: Bacterial inoculum in CAMHB without this compound.

-

Positive Control (Optional): A known bactericidal antibiotic (e.g., colistin at 4x MIC) to ensure the assay is performing as expected.

-

Vehicle Control: Bacterial inoculum in CAMHB with the same concentration of the solvent used for the this compound stock solution.

-

3.4. Assay Procedure

-

Dispense the prepared this compound dilutions and controls into a 96-well microtiter plate or sterile tubes.

-

Add the prepared bacterial inoculum to each well/tube to achieve the final desired bacterial density and drug concentrations.

-

Incubate the plate/tubes at 37°C with shaking (e.g., 180 rpm).

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each well/tube.

-

Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.

-

Plate a defined volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

3.5. Data Collection and Analysis

-

After incubation, count the number of colonies on the plates.

-

Calculate the CFU/mL for each time point and concentration using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (± standard deviation) against time for each concentration of this compound and the controls.

-

A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Data Presentation

Quantitative data from the time-kill assay should be summarized in tables for clear comparison.

Table 1: MIC of this compound against Test Strains

| Bacterial Strain | MIC (µg/mL) |

| E. coli NCTC 13441 | 0.15 |

| K. pneumoniae NCTC 13438 | 0.61 |

Note: These are example values based on published data. Actual MICs should be determined experimentally.

Table 2: Time-Kill Kinetics of this compound against E. coli NCTC 13441

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) | Log10 Reduction (2x MIC) | Log10 Reduction (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 | 0.0 | 0.0 |

| 2 | 6.5 | <3.0 | <3.0 | >3.0 | >3.0 |

| 4 | 7.2 | <3.0 | <3.0 | >4.2 | >4.2 |

| 6 | 8.0 | <3.0 | <3.0 | >5.0 | >5.0 |

| 8 | 8.5 | <3.0 | <3.0 | >5.5 | >5.5 |

| 24 | 9.0 | <3.0 | <3.0 | >6.0 | >6.0 |

Note: This table presents hypothetical data based on the reported rapid bactericidal activity of this compound, where a >3 log10 CFU/mL reduction was observed at 2 hours. The limit of detection is assumed to be 3.0 log10 CFU/mL.

Table 3: Time-Kill Kinetics of this compound against K. pneumoniae NCTC 13438

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC this compound) | Log10 CFU/mL (4x MIC this compound) | Log10 Reduction (2x MIC) | Log10 Reduction (4x MIC) |

| 0 | 6.0 | 6.0 | 6.0 | 0.0 | 0.0 |

| 2 | 6.4 | 4.5 | 3.8 | 1.5 | 2.2 |

| 4 | 7.0 | <3.0 | <3.0 | >4.0 | >4.0 |

| 6 | 7.8 | <3.0 | <3.0 | >4.8 | >4.8 |

| 8 | 8.3 | <3.0 | <3.0 | >5.3 | >5.3 |

| 24 | 8.8 | <3.0 | <3.0 | >5.8 | >5.8 |

Note: This table presents hypothetical data illustrating a slightly slower but still potent bactericidal effect against K. pneumoniae, consistent with published findings.

Expected Results

Based on existing data, this compound is expected to demonstrate rapid bactericidal activity against susceptible Enterobacteriaceae strains. A significant reduction in bacterial viability, exceeding a 3-log10 decrease, is anticipated within the initial hours of exposure (2-4 hours) at concentrations of 2x and 4x the MIC. No regrowth is expected over a 24-hour period.

Troubleshooting

-

No bactericidal activity:

-

Verify the MIC of this compound.

-

Ensure the correct preparation of the bacterial inoculum and this compound dilutions.

-

Check the viability of the bacterial stock.

-

-

High variability between replicates:

-

Ensure thorough mixing at each step.

-

Refine plating technique for consistency.

-

-

Contamination:

-

Use strict aseptic techniques throughout the procedure.

-

By following this detailed protocol, researchers can effectively and reproducibly evaluate the bactericidal kinetics of this compound, contributing to a deeper understanding of its antimicrobial profile and potential clinical applications.

References

- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Summit Therapeutics Sub Inc. - Company - Business Development - Enterobacteriaceae [smmttx.com:443]

Application Notes and Protocols: Murine Model of Urinary Tract Infection for SMT-738 Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urinary tract infections (UTIs) represent a significant public health burden, often complicated by the rise of multidrug-resistant (MDR) pathogens, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1] The development of novel antibiotics with new mechanisms of action is crucial to address this growing threat.[2][3] SMT-738 is a novel, first-in-class small-molecule antibiotic that targets the bacterial lipoprotein transport complex (LolCDE), a clinically unexploited and essential target in Gram-negative bacteria.[2][4] This unique mechanism allows this compound to overcome many existing resistance mechanisms. Preclinical studies have demonstrated its potent bactericidal activity against a range of Enterobacterales, including carbapenem-resistant strains (CRE).

These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a well-established murine model of urinary tract infection. This model is a robust and reproducible system for studying the pathogenesis of UTIs and assessing the therapeutic potential of new antimicrobial agents.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the LolCDE complex, which is essential for the transport of lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. Disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to cell death.

Caption: Mechanism of action of this compound targeting the LolCDE complex.

In Vivo Efficacy of this compound in a Murine UTI Model

Pharmacokinetic studies in mice have shown that this compound distributes to key infection sites, including the urinary tract, bloodstream, and lungs. Efficacy studies in a murine UTI model have demonstrated a significant reduction in bacterial burden in both the urine and kidneys.

Table 1: Summary of this compound Efficacy in a Murine UTI Model

| Parameter | Details |

| Animal Model | Female CH3/HeN mice |

| Infecting Organism | E. coli UTI89 |

| This compound MIC against UTI89 | 0.5 µg/mL |

| Treatment Regimen | 20 mg/kg this compound administered via 60-min IV infusion |

| Dosing Frequency | Once daily (QD) or twice daily (BID) for 3 days |

| Efficacy Readout | 96 hours post-infection |

| Outcome | Robust clearance of bacterial burden to below the limit of detection in urine and kidney |

| Bacterial Load Reduction | 5–6 log10 reduction compared to pre-treatment |

Experimental Protocol: Murine Model of Urinary Tract Infection

This protocol is adapted from established methods for inducing UTI in mice and is specifically tailored for testing the efficacy of this compound.

Materials:

-

Female CH3/HeN mice (6-8 weeks old)

-

Uropathogenic E. coli (UPEC) strain UTI89

-

Luria-Bertani (LB) broth and agar

-

Phosphate-buffered saline (PBS), sterile

-

Anesthetic (e.g., isoflurane)

-

Sterile catheters

-

This compound formulated for intravenous administration

-

Vehicle control (formulation buffer)

-

Syringes and needles for IV infusion

-

Dissection tools

-

Homogenizer

-

Appropriate personal protective equipment (PPE)

Experimental Workflow:

Caption: Experimental workflow for this compound efficacy testing in a murine UTI model.

Procedure:

-

Animal Acclimatization:

-

House female CH3/HeN mice in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization.

-

Provide ad libitum access to food and water.

-

-

Preparation of Bacterial Inoculum:

-

Streak E. coli UTI89 onto an LB agar plate and incubate overnight at 37°C.

-

The following day, inoculate a single colony into LB broth and grow statically overnight at 37°C to promote the expression of type 1 pili, which are important for bladder colonization.

-

On the day of infection, centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^8 colony-forming units (CFU) in 50 µL. The exact CFU count should be confirmed by plating serial dilutions on LB agar.

-

-

Transurethral Inoculation:

-

Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Once anesthetized, carefully insert a sterile, lubricated catheter into the urethra.

-

Slowly instill 50 µL of the bacterial suspension into the bladder.

-

Maintain the mouse in a head-down position for a few minutes to ensure the inoculum is retained in the bladder.

-

Allow the mice to recover on a warming pad.

-

-

This compound Administration:

-

At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound.

-

Administer 20 mg/kg of this compound via a 60-minute intravenous infusion.

-

A control group should receive the vehicle alone following the same administration schedule.

-

Continue treatment once or twice daily for a total of 3 days.

-

-

Monitoring:

-

Monitor the mice daily for clinical signs of infection, such as weight loss, ruffled fur, and lethargy.

-

-

Euthanasia and Tissue Harvest:

-

At 96 hours post-infection, humanely euthanize the mice.

-

Aseptically harvest the bladder and both kidneys.

-

-

Determination of Bacterial Burden:

-

Place each organ in a pre-weighed tube containing a known volume of sterile PBS.

-

Homogenize the tissues using a mechanical homogenizer.

-

Prepare serial dilutions of the tissue homogenates in sterile PBS.

-

Plate the dilutions onto LB agar plates.

-

Incubate the plates overnight at 37°C.

-

The following day, count the number of colonies on each plate to determine the CFU per gram of tissue.

-

-

Data Analysis:

-

Calculate the mean and standard deviation of the CFU/gram of tissue for each treatment group.

-

Compare the bacterial loads in the this compound treated group to the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in bacterial burden in the this compound group indicates efficacy.

-

Conclusion

The murine model of urinary tract infection is an indispensable tool for the preclinical evaluation of novel antibiotics. The protocol outlined provides a robust framework for assessing the in vivo efficacy of this compound. The demonstrated ability of this compound to significantly reduce bacterial loads in the urinary tract of infected mice highlights its potential as a promising new therapeutic agent for the treatment of complicated UTIs caused by multidrug-resistant Enterobacterales.

References

- 1. Multi-drug-resistant Gram-negative bacteria causing urinary tract infections: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Summit Therapeutics Sub Inc. - Company - Business Development - Enterobacteriaceae [smmttx.com:443]

- 4. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SMT-738 Formulation with 20% Hydroxypropyl-β-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMT-738 is a novel, first-in-class small-molecule antibiotic that represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[1][2] It exhibits potent and targeted activity against Enterobacteriaceae, including carbapenem-resistant strains (CRE), which are considered an urgent public health threat.[1][3] this compound functions by inhibiting the bacterial lipoprotein transport complex (LolCDE), an essential and clinically unexploited target in Gram-negative bacteria.[1] This unique mechanism of action allows this compound to overcome existing resistance mechanisms.

Due to its hydrophobic nature, this compound requires a specialized formulation to achieve the necessary solubility for in vivo applications. A formulation containing 20% Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully utilized to enhance the aqueous solubility of this compound to over 20 mg/mL, enabling its administration in preclinical models. HPβCD is a cyclic oligosaccharide that encapsulates the hydrophobic this compound molecule within its central cavity, thereby increasing its solubility and stability in aqueous solutions.

These application notes provide a comprehensive overview of the this compound formulation with 20% HPβCD, including its properties, preparation protocols, and applications in preclinical research.

Data Presentation

Table 1: In Vitro Activity of this compound

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.5 | 1 |

| Klebsiella pneumoniae | 1 | 2 |

MIC (Minimum Inhibitory Concentration) data represents the potency of this compound against a panel of clinical isolates.

Table 2: In Vitro Properties of this compound

| Property | Observation |

| Spectrum of Activity | Narrow-spectrum, targeting Enterobacteriaceae |

| Bactericidal Activity | Rapid bactericidal activity observed within 2-4 hours |

| Frequency of Resistance | Low propensity for resistance development (<10⁻⁹) |

Table 3: Physicochemical Properties of this compound Formulation

| Parameter | Value |

| Vehicle | 20% (w/v) Hydroxypropyl-β-cyclodextrin in aqueous solution |

| Achieved Solubility | >20 mg/mL |

Table 4: In Vitro Safety Profile of this compound

| Assay | Result |

| HepG2 Cytotoxicity (IC₅₀) | >200 µM |

| HEK293 Cytotoxicity (IC₅₀) | >200 µM |

IC₅₀ (half maximal inhibitory concentration) values indicate a favorable in vitro safety profile.

Experimental Protocols

Protocol 1: Preparation of 20% (w/v) HPβCD Vehicle

This protocol describes the preparation of the 20% HPβCD solution used as the vehicle for this compound.

Materials:

-

Hydroxypropyl-β-cyclodextrin (pharmaceutical grade)

-

Sterile, pyrogen-free water for injection (WFI)

-

Sterile glassware (beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Sterile 0.22 µm filter

Procedure:

-

In a sterile beaker, measure the required volume of WFI.

-

While continuously stirring the WFI with a magnetic stirrer, slowly add the calculated amount of HPβCD powder to achieve a final concentration of 20% (w/v) (e.g., 20 g of HPβCD in a final volume of 100 mL).

-

Continue stirring at room temperature until the HPβCD is completely dissolved, resulting in a clear solution. This may take up to 30 minutes. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.

-

Once fully dissolved, filter the solution through a sterile 0.22 µm filter into a sterile container to ensure sterility.

-

The 20% HPβCD vehicle is now ready for the preparation of the this compound formulation. Store at 2-8°C.

Protocol 2: Preparation of this compound Formulation with 20% HPβCD

This protocol details the steps to formulate this compound with the prepared 20% HPβCD vehicle for in vivo administration.

Materials:

-

This compound powder

-

Prepared sterile 20% (w/v) HPβCD vehicle (from Protocol 1)

-

Sterile vials

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound powder using an analytical balance and place it into a sterile vial.

-

Add a small volume of the 20% HPβCD vehicle to the vial to create a slurry.

-

Vortex the slurry vigorously to ensure the powder is well-wetted.

-

Gradually add the remaining volume of the 20% HPβCD vehicle to reach the target final concentration of this compound.

-

Vortex the solution for several minutes until the this compound is completely dissolved. The solution should be clear and free of visible particulates.

-

If complete dissolution is not achieved by vortexing alone, sonicate the vial in a water bath for short intervals until the solution is clear. Avoid excessive heating during sonication.

-

The final this compound formulation is ready for administration. The formulation should be prepared fresh before each use.

Protocol 3: In Vivo Efficacy Evaluation in a Murine Thigh Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of the this compound formulation.

Materials:

-

Female BALB/c mice (or other appropriate strain)

-

Log-phase culture of the challenge organism (e.g., E. coli or K. pneumoniae)

-

Normal saline

-

Cyclophosphamide (for inducing neutropenia)

-

This compound formulation (prepared as per Protocol 2)

-

Vehicle control (20% HPβCD)

-

Syringes and needles for injection

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induction of Neutropenia: Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection: On day 0, inject a defined inoculum of the challenge organism (e.g., 10⁶ CFU) into the thigh muscle of each mouse.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound formulation or the vehicle control via the desired route (e.g., intravenous or subcutaneous). Dosing volume and frequency will depend on the experimental design.

-

Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.

-

Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial burden per gram of tissue.

-

Data Analysis: Compare the bacterial burden in the this compound treated groups to the vehicle control group to determine the efficacy of the formulation.

Visualizations

Caption: Mechanism of action of this compound, inhibiting the LolCDE lipoprotein transport system.

Caption: Workflow for the preparation of the this compound formulation with 20% HPβCD.

References

- 1. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. humapub.com [humapub.com]

- 3. This compound: a novel small-molecule inhibitor of bacterial lipoprotein transport targeting Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Phosphate Buffer (pH 6.0) as a Vehicle for SMT-738

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMT-738 is a novel, first-in-class small-molecule antibiotic that targets the bacterial lipoprotein transport complex (LolCDE), demonstrating potent activity against Enterobacteriaceae, including carbapenem-resistant strains[1][2]. This document provides detailed application notes and protocols for the use of a phosphate buffer at pH 6.0 as a vehicle for the formulation and administration of this compound in preclinical research settings. The selection of an appropriate vehicle is critical for ensuring the stability, solubility, and bioavailability of a drug candidate during in vitro and in vivo studies. Phosphate buffer at pH 6.0 has been successfully utilized as a vehicle for this compound in murine infection models, indicating its suitability for such applications[1][3][4].

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the LolCDE complex, which is essential for the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria. This disruption of lipoprotein transport compromises the integrity of the bacterial outer membrane, leading to cell death. The LolCDE complex is a clinically unexploited target, and its absence in human cells provides a key therapeutic window.

Data Presentation

The following table summarizes the reported solubility and use of this compound in a phosphate buffer vehicle.

| Parameter | Value/Condition | Reference |

| Vehicle | Phosphate Buffer | |

| pH | 6.0 | |

| Solubility | >20 mg/mL | |

| Application | Murine in vivo infection models (urinary tract, lung, bloodstream) | |

| Administration Route | Intravenous (IV) infusion |

Experimental Protocols

1. Preparation of 0.1 M Phosphate Buffer (pH 6.0)

This protocol describes the preparation of a 0.1 M sodium phosphate buffer solution with a target pH of 6.0.

-

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

-

-

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Sodium Phosphate Monobasic: Dissolve the appropriate amount of sodium phosphate monobasic in deionized water to create a 0.1 M solution.

-

0.1 M Sodium Phosphate Dibasic: Dissolve the appropriate amount of sodium phosphate dibasic in deionized water to create a 0.1 M solution.

-

-

Mixing: In a beaker on a magnetic stirrer, combine the 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions in a ratio that yields a pH close to 6.0. A common starting point is to mix the monobasic and dibasic solutions and monitor the pH.

-

pH Adjustment: Calibrate the pH meter. While stirring, slowly add the 0.1 M sodium phosphate dibasic solution to the 0.1 M sodium phosphate monobasic solution until the pH approaches 6.0. For fine adjustments, use dilute HCl to lower the pH or dilute NaOH to raise the pH until the target of 6.0 is reached.

-

Final Volume and Sterilization: Transfer the buffer solution to a volumetric flask and add deionized water to reach the final desired volume. For in vivo studies, sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.

-